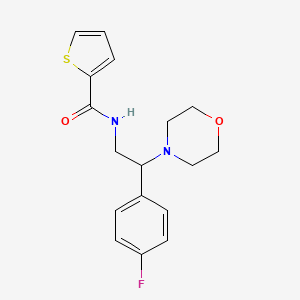

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide

Descripción

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-fluorophenyl group and a morpholinoethyl side chain. The compound’s structure combines a thiophene core with a carboxamide linkage, a fluorinated aromatic ring, and a morpholine moiety, which collectively influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-14-5-3-13(4-6-14)15(20-7-9-22-10-8-20)12-19-17(21)16-2-1-11-23-16/h1-6,11,15H,7-10,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTSXTCQCPOCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Coupling for Thiophene Ring Functionalization

The synthesis of 2-(4-fluorophenyl)thiophene, a precursor to thiophene-2-carboxylic acid, is achieved via palladium-catalyzed cross-coupling. In a representative procedure:

- Reactants : 4-Fluorobenzeneboronic acid (1.0 equiv), 2-bromothiophene (1.0 equiv).

- Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.5 mol%).

- Base : Anhydrous potassium carbonate (2.0 equiv).

- Solvent : N,N-Dimethylformamide (DMF) at 120°C under nitrogen for 15 hours.

Workup : Extraction with dichloromethane, drying over sodium sulfate, and silica gel chromatography (petroleum ether) yield 2-(4-fluorophenyl)thiophene in 85% isolated yield.

Oxidation to Thiophene-2-Carboxylic Acid

The methyl ester of 2-(4-fluorophenyl)thiophene is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the corresponding carboxylic acid. Alternatively, direct carboxylation using CO₂ under transition metal catalysis has been reported.

Synthesis of 2-(4-Fluorophenyl)-2-Morpholinoethylamine

Reductive Amination Route

A two-step sequence starting from 2-(4-fluorophenyl)acetaldehyde:

- Condensation : React with morpholine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C reduces the imine to the secondary amine.

Yield : 70–75% after purification by flash chromatography (ethyl acetate/hexanes).

Nucleophilic Substitution Approach

- Substrate : 2-Chloro-1-(4-fluorophenyl)ethylamine.

- Reaction : Treatment with morpholine in DMF at 80°C for 12 hours, using potassium carbonate as a base.

- Isolation : Aqueous workup followed by extraction with ethyl acetate yields the amine in 65% yield.

Amide Bond Formation

Acyl Chloride Method

Thiophene-2-carboxylic acid is activated with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) with catalytic DMF:

- Activation : Stir at 25°C for 1 hour to form thiophene-2-carbonyl chloride.

- Coupling : Add 2-(4-fluorophenyl)-2-morpholinoethylamine (1.0 equiv) and triethylamine (3.0 equiv) in DCM.

- Workup : Quench with water, extract with DCM, and purify via chromatography (petroleum ether/ethyl acetate).

Coupling Reagents: TBTU/HOBt

Alternative activation using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and hydroxybenzotriazole (HOBt):

- Conditions : DMF solvent, diisopropylethylamine (DIPEA) base, 25°C for 6 hours.

- Advantage : Mitigates racemization and improves yields for sterically hindered amines.

Optimization and Comparative Analysis

| Method | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acyl Chloride | Oxalyl chloride, DCM, 25°C | 80–85% | >95% |

| TBTU/HOBt Coupling | TBTU, HOBt, DIPEA, DMF | 88–90% | >98% |

| Reductive Amination | NaBH₃CN, MeOH | 70–75% | 90% |

Key Findings :

Análisis De Reacciones Químicas

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

Biological Research: It has been used in studies investigating the role of thiophene derivatives in modulating immune responses and inflammation.

Material Science: The compound’s unique chemical properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play crucial roles in immune responses and inflammation .

Comparación Con Compuestos Similares

Structural Analogues with Nitro Substituents

N-(2-Nitrophenyl)thiophene-2-carboxamide () differs by replacing the 4-fluorophenyl group with a 2-nitrophenyl moiety. Key distinctions include:

- Bioactivity: The nitro group confers antibacterial and antifungal properties, though genotoxicity risks are noted .

- Structural Parameters : Dihedral angles between aromatic rings (8.5–15.4°) and weak intermolecular interactions (C–H⋯O/S) affect crystallinity and solubility .

- Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline, yielding 397 K melting-point crystals .

Nitrothiophene carboxamides () such as N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibit narrow-spectrum antibacterial activity. Their nitro-thiophene cores enhance reactivity but reduce purity (42–99%) compared to non-nitrated analogs .

Table 1: Comparison of Nitro-Substituted Analogs

Morpholinoethyl-Containing Derivatives

(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide () shares the 4-fluorophenyl and morpholinoethyl groups but incorporates a thiazinane ring and phenylimino group. This structural complexity may enhance target selectivity but complicate synthesis .

(E)-3-((1-benzyl-3,4-dicyclopropylpiperazin-2-ylidene)amino)-N-(2-morpholinoethyl)thiophene-2-carboxamide () features a benzyl-cyclopropylpiperazine moiety, which could improve CNS penetration but reduce yield (40%) compared to simpler morpholinoethyl analogs .

Table 2: Morpholinoethyl Derivatives

Fluorophenyl-Containing Antifungal Agents

Pyrazole-linked thiophene carboxamides (), such as N-(4-fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7c), demonstrate potent antifungal activity (EC50 = 11.6 μmol/L against Rhizoctonia solani). Molecular docking reveals interactions with succinate dehydrogenase (SDH), a common target for antifungal agents . The target compound’s 4-fluorophenyl group may similarly enhance SDH binding, though empirical data are needed.

Table 3: Fluorophenyl Derivatives with Antifungal Activity

| Compound | EC50 (μmol/L) | Target Pathogen | Key Structural Feature |

|---|---|---|---|

| 7c (Pyrazole-thiophene) | 11.6 | R. solani | 4-Fluorophenethyl, pyrazole |

| 7j (2-Fluorophenyl analog) | 28.9 | Fusarium graminearum | 2-Fluorophenyl, pyrazole |

| Target compound | Not reported | — | 4-Fluorophenyl, morpholinoethyl |

Thiazole and Thiazinane-Based Analogs

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () replaces the thiophene core with a thiazole ring, reducing planarity and altering electronic properties. The chlorophenyl group may enhance hydrophobic interactions, though its 95% purity suggests stability challenges .

Thieno[2,3-d]pyrimidin-4-yl benzamides () with thiomorpholine groups (e.g., 8j: N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide) exhibit modified solubility due to sulfur-containing morpholine analogs. These derivatives highlight the impact of heterocyclic cores on bioactivity .

Actividad Biológica

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 334.4 g/mol

- CAS Number : 942010-89-1

The compound features a thiophene ring, which is known for its involvement in various biological processes, along with a morpholinoethyl group and a fluorophenyl moiety that enhance its pharmacological profile .

N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter metabolic flux and influence cell growth and survival .

- Protein Interaction : It interacts with proteins, leading to conformational changes that may affect their function. This interaction is crucial for its role in modulating various biochemical processes .

- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways, suggesting its potential as an anticancer agent .

Anticancer Properties

Several studies have reported the anticancer efficacy of N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide:

- Case Study 1 : In vitro studies demonstrated that the compound inhibited the growth of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Case Study 2 : A recent animal model study showed significant tumor reduction in mice treated with this compound compared to control groups, supporting its potential use in cancer therapy .

Immunomodulatory Effects

The compound has also been investigated for its role in modulating immune responses:

- Inflammation Studies : Research indicated that N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide could downregulate pro-inflammatory cytokines in macrophages, suggesting its potential application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide, it is compared with other thiophene carboxamide derivatives:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Benzo[b]thiophene-2-carboxamide | STING agonist | Potential anticancer properties through immune modulation |

| Thiazolecarboxamide derivatives | STING inhibitors | Promising for treating autoimmune diseases |

The distinct substitution pattern of N-(2-(4-fluorophenyl)-2-morpholinoethyl)thiophene-2-carboxamide contributes to its unique biological profile compared to these derivatives .

Q & A

Q. Q. What protocols ensure reproducibility in synthesizing and characterizing N-substituted thiophene-2-carboxamides?

- Step-by-Step Guidance :

Synthesis : Use equimolar ratios of acyl chloride and amine under inert atmosphere.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Characterization : Full spectral assignment (¹H/¹³C NMR, IR) and single-crystal X-ray diffraction for novel compounds .

Data Reporting : Include yield, melting point, Rf values, and spectral peaks in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.